molecular formula C17H21N5OS B2424148 4,5-Dimethyl-6-[5-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine CAS No. 2199627-44-4

4,5-Dimethyl-6-[5-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine

Cat. No.: B2424148
CAS No.: 2199627-44-4
M. Wt: 343.45
InChI Key: OSFFDZHEMVKNHC-UHFFFAOYSA-N
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Description

4,5-Dimethyl-6-[5-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a useful research compound. Its molecular formula is C17H21N5OS and its molecular weight is 343.45. The purity is usually 95%.
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Scientific Research Applications

Thiazolo[4,5-d]pyrimidines in Drug Discovery

Thiazolo[4,5-d]pyrimidines are recognized for their structural resemblance to purines, making them significant in medicinal chemistry due to their broad range of pharmacological activities. Their development as immune-modulators, antiviral, anticancer, antibacterial, and anti-inflammatory agents, among others, highlights their versatility and importance in drug discovery. The review by Bhimanna Kuppast and H. Fahmy (2016) emphasizes the medicinal significance of thiazolo[4,5-d]pyrimidines derivatives, underscoring their utility in designing novel therapeutics owing to their purine isosteric characteristics and diverse biological activities (Kuppast & Fahmy, 2016).

Structural and Optical Properties of Pyrimidine Derivatives

A. Hussain et al. (2020) conducted a detailed study on the structural parameters, electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives. Their research, which combines DFT/TDDFT calculations with experimental analysis, reveals the significance of pyrimidine derivatives in nonlinear optics (NLO) and pharmacological fields. The findings demonstrate the potential applications of these compounds in optoelectronics and as pharmacophores due to their promising NLO properties and structural features (Hussain et al., 2020).

Synthesis and Biological Evaluation of Pyrimidine Derivatives

Research by H. Sayed, A. H. Shamroukh, and A. E. Rashad (2006) on synthesizing and evaluating the biological activity of various pyrimidine, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives underscores the versatility of pyrimidine compounds. Their work demonstrates the antimicrobial potential of these derivatives, indicating their applicability in developing new antimicrobial agents (Sayed, Shamroukh, & Rashad, 2006).

Pyrimidines in Herbicidal Applications

A study on the synthesis and herbicidal activities of N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl thiourea illustrates the agricultural applications of pyrimidine derivatives. This compound showed promising inhibitory activity against certain weeds, suggesting the role of pyrimidine derivatives in developing new herbicides (Liang Fu-b, 2014).

Properties

IUPAC Name

[2-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5OS/c1-10-11(2)18-9-19-16(10)21-4-13-6-22(7-14(13)5-21)17(23)15-8-24-12(3)20-15/h8-9,13-14H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFFDZHEMVKNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CC3CN(CC3C2)C(=O)C4=CSC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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